1-(Piperidin-4-yl)-3-m-tolylurea hydrochloride

Description

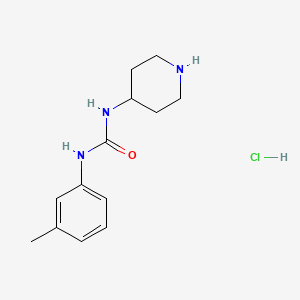

1-(Piperidin-4-yl)-3-m-tolylurea hydrochloride is a piperidine-based urea derivative with the molecular formula C₁₃H₁₈ClN₃O (molecular weight: 283.79 g/mol). Its structure comprises a piperidine ring substituted at the 4-position with a urea linkage connected to a meta-tolyl (m-tolyl) group. Piperidine derivatives are widely studied in medicinal chemistry due to their versatility in drug design, particularly in targeting central nervous system (CNS) receptors, enzymes, and ion channels . Urea moieties, such as in this compound, are known for their hydrogen-bonding capabilities, which enhance binding affinity to biological targets like kinases and G protein-coupled receptors (GPCRs) .

Properties

IUPAC Name |

1-(3-methylphenyl)-3-piperidin-4-ylurea;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O.ClH/c1-10-3-2-4-12(9-10)16-13(17)15-11-5-7-14-8-6-11;/h2-4,9,11,14H,5-8H2,1H3,(H2,15,16,17);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHNXNVHBBARETB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233955-37-7 | |

| Record name | Urea, N-(3-methylphenyl)-N′-4-piperidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233955-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

The synthesis of 1-(Piperidin-4-yl)-3-m-tolylurea hydrochloride typically involves the reaction of piperidine derivatives with m-tolyl isocyanate. The reaction is carried out under controlled conditions to ensure high yield and purity. Industrial production methods often involve multi-step processes that include the preparation of intermediates, purification, and final conversion to the hydrochloride salt .

Chemical Reactions Analysis

1-(Piperidin-4-yl)-3-m-tolylurea hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development. Research has indicated its potential use as:

- Antidepressants : Studies suggest that derivatives of piperidine compounds can exhibit antidepressant-like effects by modulating neurotransmitter systems.

- Anticancer agents : Preliminary studies have shown that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.

Biological Studies

In biological research, 1-(Piperidin-4-yl)-3-m-tolylurea hydrochloride is utilized for:

- Studying Enzyme Activity : It can serve as an inhibitor or modulator in enzyme assays, helping to elucidate enzyme mechanisms and pathways.

- Cell Signaling Pathways : The compound may influence specific signaling pathways, providing insights into cellular responses and mechanisms of action.

Organic Synthesis

This compound acts as a versatile building block in organic synthesis, particularly in the development of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in:

- Synthesis of Novel Compounds : It can be used as an intermediate in synthesizing other biologically active compounds.

- Functionalization Reactions : The presence of the piperidine ring allows for further functionalization, leading to diverse chemical entities.

Case Study 1: Antidepressant Activity

A study conducted on piperidine derivatives including this compound demonstrated significant antidepressant-like activity in rodent models. The mechanism was attributed to the modulation of serotonin and norepinephrine levels in the brain, suggesting potential for further development as an antidepressant drug.

Case Study 2: Anticancer Properties

Research published in a peer-reviewed journal highlighted the anticancer properties of this compound against various cancer cell lines. The study found that treatment with this compound resulted in reduced cell viability and induced apoptosis, indicating its potential as a lead compound for cancer therapy.

Mechanism of Action

The mechanism of action of 1-(Piperidin-4-yl)-3-m-tolylurea hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperidine Derivatives

Key Observations:

Functional Group Diversity :

- The urea group in the target compound distinguishes it from analogs with amides (), amines (), or carboxylic acids (). Urea derivatives often exhibit stronger hydrogen-bonding interactions, enhancing target selectivity and metabolic stability compared to esters or amines .

- Heteroaromatic substituents (e.g., pyrimidine in , pyrazole in ) influence lipophilicity and electronic properties. For instance, the pyrimidine group in may enhance π-π stacking interactions in enzyme active sites, whereas the m-tolyl group in the target compound provides moderate hydrophobicity.

Biological Implications :

- Antimicrobial Activity : The acetylated piperidin-4-one derivative () demonstrates broad-spectrum antimicrobial activity, likely due to its ketone and methoxyphenyl groups. In contrast, urea-linked compounds like the target may prioritize enzyme inhibition over direct microbial targeting.

- CNS Applications : The benzodioxole-containing analog () is linked to paroxetine (an SSRI), suggesting piperidine derivatives with aromatic ethers are relevant to neuropharmacology. The target compound’s urea group could modulate serotonin or dopamine receptors, though this requires validation .

Physicochemical Properties :

- Solubility : Carboxylic acid derivatives () are more polar and water-soluble, whereas the m-tolylurea in the target compound may reduce solubility but improve membrane permeability.

- Stability : The urea linkage is less prone to hydrolysis than amides () or esters, making it favorable for oral bioavailability .

Research Trends and Gaps

- Structural Optimization : Modifying the m-tolyl group to electron-deficient aromatics (e.g., fluorophenyl) could enhance target affinity, as seen in fluorinated benzopyran derivatives ().

- Pharmacokinetic Studies: Limited data exist for the target compound’s absorption, distribution, and toxicity. Comparative studies with analogs like (pyrimidine-amine) are needed.

- Therapeutic Potential: Urea-based piperidines (e.g., ) are emerging in oncology and immunology. The target compound’s m-tolyl group may align with kinase inhibitors targeting EGFR or VEGFR .

Biological Activity

1-(Piperidin-4-yl)-3-m-tolylurea hydrochloride is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound is classified as a piperidine derivative, characterized by the following molecular formula:

- Molecular Formula : C₁₃H₂₀ClN₃O

- Molecular Weight : 269.77 g/mol

Its structure features a six-membered heterocyclic ring containing one nitrogen atom and five carbon atoms, which is typical for many bioactive molecules. The presence of both piperidine and urea moieties suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves the reaction between piperidine derivatives and m-tolyl isocyanate under controlled conditions to achieve high yields and purity. The production process may include multiple steps such as intermediate preparation and purification to obtain the hydrochloride salt form.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies suggest its utility in developing therapeutic agents against bacterial infections, although specific mechanisms remain to be elucidated.

Anticancer Activity

Emerging data suggest that this compound may possess anticancer properties. Its structural components are reminiscent of other compounds known to inhibit cancer cell proliferation. For instance, similar urea-based compounds have shown efficacy in targeting poly (ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. Such inhibition could lead to increased cancer cell death, particularly in estrogen receptor-positive breast cancer cells .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with other piperidine derivatives:

| Compound Name | Structure/Characteristics | Biological Activity |

|---|---|---|

| 1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol | Contains fluorine substituents | Varies based on substitution |

| 1-(3,4-Dichlorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol | Features dichlorobenzene moiety | Potentially enhanced activity |

| 1-(4-Bromobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol | Bromine substituent present | Unique interaction profile |

These compounds exhibit variations in their substituents, leading to differences in their pharmacological profiles. The unique combination of the piperidine structure with m-tolyl groups in this compound contributes to its distinct biological activity compared to these similar compounds.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets involved in cellular signaling pathways and metabolic processes. This interaction may modulate enzyme activities or receptor functions, resulting in various biological effects.

Case Studies and Research Findings

Recent studies have focused on the pharmacokinetic parameters of related compounds, highlighting the importance of structural modifications for enhancing bioavailability and potency. For example, analogs incorporating polar moieties have shown improved solubility and oral bioavailability while retaining potent activity against targets like sEH (soluble epoxide hydrolase) .

Additionally, research on similar urea derivatives has demonstrated their potential as inhibitors of essential kinases in various pathogens, suggesting a broader application for compounds like this compound in treating diseases beyond cancer .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1-(Piperidin-4-yl)-3-m-tolylurea hydrochloride, and how can purity be validated?

- Synthesis Protocol : Utilize nucleophilic substitution or urea coupling reactions between piperidine derivatives and substituted aryl isocyanates. For example, react 4-aminopiperidine with m-tolyl isocyanate in anhydrous conditions, followed by HCl salt formation .

- Purity Validation :

- HPLC : Use reversed-phase chromatography with UV detection (λ = 254 nm) to assess purity (>98% recommended for biological assays) .

- NMR Spectroscopy : Confirm structural integrity via characteristic peaks (e.g., piperidine NH at δ 1.5–2.5 ppm, aromatic protons at δ 6.8–7.4 ppm) .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Handling : Avoid inhalation, skin contact, and electrostatic discharge. Work under controlled ventilation (e.g., fume hood) and use non-reactive equipment .

- Storage : Keep in airtight containers at 2–8°C in a dry, dark environment to prevent hydrolysis or degradation. Label containers with hazard codes (e.g., GHS07 for irritant properties) .

- Emergency Protocols : For spills, use inert absorbents (e.g., dry sand) and dispose of waste via certified chemical disposal services .

Q. What analytical techniques are critical for characterizing this compound’s stability under varying pH and temperature conditions?

- Stability Studies :

- pH Stability : Perform kinetic assays in buffers (pH 3–9) and monitor degradation via LC-MS over 24–72 hours .

- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., >150°C) .

Advanced Research Questions

Q. How can researchers optimize synthetic yield when scaling up production for in vivo studies?

- Reactor Design : Use continuous-flow reactors to enhance mixing efficiency and reduce side reactions (e.g., byproduct formation from excess HCl) .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate urea bond formation .

- Process Monitoring : Implement in-line FTIR or Raman spectroscopy to track reaction progress and adjust parameters in real time .

Q. What computational strategies can predict the compound’s reactivity or binding affinity in biological systems?

- Molecular Dynamics (MD) : Simulate interactions with target receptors (e.g., GPCRs or kinases) using software like GROMACS or AMBER .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .

- QSAR Modeling : Corrogate structural features (e.g., piperidine substituents) with activity data from analogs to refine lead optimization .

Q. How can contradictory data on the compound’s biological activity (e.g., enzyme inhibition vs. receptor antagonism) be resolved?

- Experimental Replication : Validate assays under standardized conditions (e.g., ATP concentration in kinase assays) to rule out variability .

- Cross-Platform Validation : Compare results across orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays for functional activity) .

- Meta-Analysis : Aggregate data from published analogs (e.g., piperidine-urea derivatives) to identify structure-activity trends or confounding factors (e.g., off-target effects) .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.